5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one: is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring The presence of methoxy groups at positions 5 and 7, along with a methyl group at position 2, contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring into a more reduced form, such as dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrobenzoxazine derivatives.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its ability to undergo various chemical modifications makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with biological targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Quinazolinones: These compounds share a similar heterocyclic structure and have comparable biological activities.
Benzoxazoles: Another class of compounds with a fused benzene and oxazole ring, showing similar chemical reactivity.
Uniqueness: 5,7-Dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of methoxy groups at specific positions, which influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C11H11NO4 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
5,7-dimethoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO4/c1-6-12-8-4-7(14-2)5-9(15-3)10(8)11(13)16-6/h4-5H,1-3H3 |
InChI Key |
HMMFMYPMMPYZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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